Ethyl chloro(diphenyl)acetate

Lipophilicity ADME Chromatographic Retention

Ethyl chloro(diphenyl)acetate (CAS 52460-86-3) is an ester derivative of chlorodiphenylacetic acid, classified as an α-chloro-α,α-diphenylacetate ester. It possesses a molecular formula of C16H15ClO2 and a molecular weight of 274.74 g/mol.

Molecular Formula C16H15ClO2
Molecular Weight 274.74 g/mol
CAS No. 52460-86-3
Cat. No. B1295895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl chloro(diphenyl)acetate
CAS52460-86-3
Molecular FormulaC16H15ClO2
Molecular Weight274.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl
InChIInChI=1S/C16H15ClO2/c1-2-19-15(18)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
InChIKeyMSBGLMWCKRSNHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Chloro(diphenyl)acetate (CAS 52460-86-3): Core Identity and Fundamental Properties for Scientific Procurement


Ethyl chloro(diphenyl)acetate (CAS 52460-86-3) is an ester derivative of chlorodiphenylacetic acid, classified as an α-chloro-α,α-diphenylacetate ester [1]. It possesses a molecular formula of C16H15ClO2 and a molecular weight of 274.74 g/mol [1]. The compound is a white crystalline solid at ambient conditions, with an authoritative melting point range of 43–44 °C as reported by CAS Common Chemistry [1]. Its boiling point is documented at 108 °C under reduced pressure (5 × 10⁻³ Torr), while estimated atmospheric boiling point is 371.1 °C at 760 mmHg [1]. The compound exhibits a computed LogP of 4.41 and a polar surface area of 26.3 Ų, indicating high lipophilicity and limited aqueous solubility (0.00071 g/L predicted) [2][3]. It serves as a reactive intermediate in organic synthesis, capable of undergoing nucleophilic substitution at the electrophilic carbon center adjacent to the chlorine atom [4].

Why In-Class Diphenylacetate Esters Cannot Freely Substitute for Ethyl Chloro(diphenyl)acetate in Research and Production


Simple substitution of ethyl chloro(diphenyl)acetate with closely related diphenylacetate derivatives—such as ethyl diphenylacetate (CAS 3468-99-3) or methyl chloro(diphenyl)acetate (CAS 54311-64-7)—is fundamentally problematic due to three key physicochemical divergences. First, the absence of the α-chlorine substituent, as in ethyl diphenylacetate, completely removes the electrophilic reactive center necessary for nucleophilic displacement reactions, rendering the compound inert for key synthetic transformations that exploit this functionality [1]. Second, the interchange of the ester alkyl group significantly alters lipophilicity: the ethyl ester exhibits a LogP of 4.41 versus a LogP of 3.34 for the methyl ester, representing a difference of over one log unit that substantially impacts partitioning behavior in biphasic systems and chromatographic retention [2][3]. Third, the physical state differs markedly; ethyl chloro(diphenyl)acetate is a crystalline solid with a melting point between 43 and 44 °C, facilitating purification by recrystallization, whereas the methyl analog may exhibit different handling characteristics [4]. These divergences are not cosmetic but translate into measurable differences in synthetic utility, purification protocols, and physicochemical behavior, making generic substitution a demonstrably poor strategy without systematic revalidation.

Quantitative Differentiation of Ethyl Chloro(diphenyl)acetate (CAS 52460-86-3) Against Its Closest Chemical Analogs


Lipophilicity (LogP) Advantage Over Methyl Chloro(diphenyl)acetate for Applications Requiring Enhanced Membrane Partitioning

Ethyl chloro(diphenyl)acetate exhibits a calculated LogP (octanol-water partition coefficient) of 4.41, compared to a LogP of 3.34 for its closest ester homolog, methyl chloro(diphenyl)acetate (CAS 54311-64-7) [1][2]. This difference of ΔLogP = 1.07 corresponds to an approximately 11.7-fold greater theoretical partition into the organic phase at equilibrium, based on the logarithmic relationship between LogP and partition coefficient. The ethyl ester's higher lipophilicity is consistent with the incremental methylene contribution to hydrophobic surface area.

Lipophilicity ADME Chromatographic Retention

Electrophilic Reactivity: Presence of the α-Chlorine Substituent Distinguishes Ethyl Chloro(diphenyl)acetate from Non-Halogenated Ethyl Diphenylacetate

A primary mechanistic study on diarylmethyl derivatives demonstrated that chlorodiphenylacetic acid and its methyl ester undergo rapid nucleophilic substitution in formolysis conditions, with equilibria shifted toward α-formyloxy products upon addition of sodium formate [1]. In contrast, the non-halogenated analog, ethyl diphenylacetate (CAS 3468-99-3), lacks the carbon-chlorine bond at the α-position and therefore cannot participate in such SN1-type displacement reactions. The C–Cl bond dissociation energy at the tertiary benzylic center is the key structural feature enabling this reactivity, a feature absent in the dechlorinated analog.

Nucleophilic Substitution Synthetic Intermediate Leaving Group

Regulatory Distinction: EPA Significant New Use Rule (SNUR) Coverage Elevates Procurement Compliance Requirements Relative to Non-Halogenated Diphenylacetate Esters

Ethyl chloro(diphenyl)acetate (identified as benzeneacetic acid, α-chloro-α-phenyl-, ethyl ester; PMN P-00-85) is subject to a Significant New Use Rule (SNUR) under 40 CFR § 721.10300, issued by the U.S. Environmental Protection Agency [1]. This regulation mandates notification to EPA prior to manufacturing, importing, or processing this substance for a significant new use. Ethyl diphenylacetate (CAS 3468-99-3), its non-halogenated structural analog, is not listed under this SNUR, resulting in a materially lower administrative and compliance burden for procurement and use.

EPA Regulation Compliance SNUR

Crystalline Solid Physical State Facilitates Purification and Handling Relative to Liquid Chloroacetate Ester Congeners

Ethyl chloro(diphenyl)acetate is unequivocally documented as a crystalline solid with a melting point of 43–44 °C by CAS Common Chemistry [1]. This solid physical state at ambient temperatures (below its melting point) permits straightforward purification by recrystallization, a technique widely valued for achieving high purity in research and production settings. In contrast, many lower-molecular-weight ester analogs in the chloroacetate series—including ethyl chloroacetate—are liquids at room temperature, necessitating distillation for purification, which may be less effective for removing some polar or high-boiling impurities.

Solid-State Properties Purification Recrystallization

Predicted Physicochemical Profile: Rotatable Bond Count and Polar Surface Area Differentiate from Non-Ester Bioisosteres

Ethyl chloro(diphenyl)acetate possesses 5 rotatable bonds and a topological polar surface area (TPSA) of 26.3 Ų, satisfying Lipinski's Rule of Five criteria [1]. In comparison, the corresponding free acid, chlorodiphenylacetic acid (CAS 7475-56-1), features fewer rotatable bonds and a higher TPSA (~37.3 Ų for the carboxylic acid group), which can negatively impact passive membrane permeability relative to the ester prodrug or masked form. The ethyl ester therefore offers a distinct advantage in bioavailability-oriented design by reducing hydrogen-bonding capacity while maintaining the core diphenyl pharmacophore.

Drug-Likeness Physicochemical Properties Lead Optimization

Optimal Application Scenarios for Ethyl Chloro(diphenyl)acetate (CAS 52460-86-3) Based on Quantitative Differentiation Evidence


Synthesis of α-Heteroatom-Substituted Diphenylacetate Pharmacophores via Nucleophilic Displacement

The α-chlorine electrophilic center, confirmed to undergo nucleophilic substitution in diphenylmethyl systems, makes ethyl chloro(diphenyl)acetate the logical starting material for constructing α-amino, α-alkoxy, or α-thio diphenylacetate derivatives [1]. Non-halogenated ethyl diphenylacetate cannot participate in these transformations. The ethyl ester moiety simultaneously protects the carboxylic acid during nucleophilic displacement, releasing the free acid upon subsequent hydrolysis. This dual functionality is not available with the methyl ester analog, which, while also reactive, yields different partitioning and steric outcomes as evidenced by the LogP shift of 1.07 log units [2][3].

Lipophilic Intermediate for Agrochemical and Specialty Chemical Development

With a LogP of 4.41 and a TPSA of only 26.3 Ų, ethyl chloro(diphenyl)acetate is predictively suitable for designing agrochemical agents or specialty chemicals requiring strong membrane or cuticle penetration [1]. Its higher lipophilicity relative to the methyl ester (LogP 3.34) [2] directly translates to enhanced environmental partitioning into lipophilic compartments, a property that can be exploited for targeted delivery in plant or polymer applications. The crystalline solid state (mp 43–44 °C) additionally facilitates formulation as a stable, solid intermediate for industrial blending or storage [3].

Prodrug Strategy in Medicinal Chemistry: Masked Carboxylic Acid with Optimized Drug-Likeness

Ethyl chloro(diphenyl)acetate functions as a protected or prodrug form of chlorodiphenylacetic acid, predictively improving passive permeability by reducing TPSA from approximately 37.3 Ų (free acid) to 26.3 Ų [1]. Its compliance with Lipinski's Rule of Five [1] supports its use as a permeable ester precursor in early bioavailability screening. The ethyl ester's higher LogP compared to the methyl ester may also provide tunable release kinetics via esterase-mediated hydrolysis, a parameter that can be leveraged in pharmacokinetic optimization programs.

EPA-Regulated Intermediates: Procurement and Production Under Established Compliance Frameworks

For organizations operating within U.S. EPA jurisdiction, the SNUR designation (40 CFR § 721.10300) for ethyl chloro(diphenyl)acetate provides a clear regulatory boundary that can be strategically advantageous: it preemptively defines significant new use obligations, reducing ambiguity in compliance planning [1]. For procurement teams, selecting a SNUR-listed intermediate means that the regulatory pathway is already defined, unlike with non-listed analogs where new uses may trigger unanticipated retrospective regulatory action. This makes ethyl chloro(diphenyl)acetate particularly suitable for GMP or regulated industrial environments where regulatory clarity is valued.

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